molecular formula C8H3BrF3N B072685 2-Bromo-5-(trifluoromethyl)benzonitrile CAS No. 1483-55-2

2-Bromo-5-(trifluoromethyl)benzonitrile

Cat. No.: B072685
CAS No.: 1483-55-2
M. Wt: 250.01 g/mol
InChI Key: ICEINTPQBJRYDE-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a white crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile typically involves the bromination of 5-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 2-Bromo-5-(trifluoromethyl)benzylamine.

    Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzonitrile is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzonitrile
  • 2-Fluoro-5-(trifluoromethyl)benzonitrile
  • 2-Iodo-5-(trifluoromethyl)benzonitrile

Uniqueness

2-Bromo-5-(trifluoromethyl)benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs. The trifluoromethyl group also imparts unique electronic properties that influence the compound’s reactivity and stability.

: MilliporeSigma : Chemsrc : ChemicalBook : Ossila : Santa Cruz Biotechnology : Ambeed : MDPI : Sigma-Aldrich

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEINTPQBJRYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481221
Record name 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-55-2
Record name 2-Bromo-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)benzonitrile
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